3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid
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Overview
Description
3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid is an organic compound that features both nitro and amino functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups makes it a strong electron-withdrawing compound, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-2-(pyridin-3-ylmethylamino)benzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid involves its interaction with molecular targets through its nitro and amino groups. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the pyridin-3-ylmethylamino group.
3,5-Dinitro-4-tolueneboronic acid: Contains a boronic acid group instead of the pyridin-3-ylmethylamino group.
3,5-Diaminobenzoic acid: Contains amino groups instead of nitro groups.
Uniqueness
3,5-Dinitro-2-(pyridin-3-ylmethylamino)benzoic acid is unique due to the presence of both nitro and pyridin-3-ylmethylamino groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dinitro-2-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-13(19)10-4-9(16(20)21)5-11(17(22)23)12(10)15-7-8-2-1-3-14-6-8/h1-6,15H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIAYXKKGYKTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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